molecular formula C17H18N2OS2 B2451086 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide CAS No. 2034299-85-7

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide

Cat. No.: B2451086
CAS No.: 2034299-85-7
M. Wt: 330.46
InChI Key: JQJYUCDUWCLLKQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions.

    Coupling with thiophene-2-carboxylic acid: This can be done using amide bond formation reactions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may involve the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or benzo[b]thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of thiophene are often explored for their potential as therapeutic agents.

Industry

In industry, thiophene derivatives are used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog without the benzo[b]thiophene and dimethylaminoethyl groups.

    Benzo[b]thiophene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-19(2)14(10-18-17(20)16-8-5-9-21-16)13-11-22-15-7-4-3-6-12(13)15/h3-9,11,14H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJYUCDUWCLLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CS1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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